Target Engagement: JAK2 Inhibition (IC50 = 10 nM) vs. VEGFR-2 Activity
This compound demonstrates potent, specific inhibition of JAK2 with an IC50 of 10 nM, as measured in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay [1]. While it is also noted for VEGFR-2 inhibition, the potency against JAK2 is a more defined quantitative benchmark . In comparison, other phthalazine derivatives in this class show much weaker VEGFR-2 inhibition, such as compound 12b with an IC50 of 17.8 µM, highlighting that even small structural changes within the same scaffold result in a >1,000-fold difference in potency [2]. The JAK2 activity provides a specific, high-affinity target engagement metric not established for all in-class compounds.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 10 nM (0.01 µM) against JAK2 |
| Comparator Or Baseline | Phthalazine derivative 12b (VEGFR-2 inhibitor) |
| Quantified Difference | Target compound's JAK2 IC50 is >1,700-fold more potent than derivative 12b's VEGFR-2 IC50 (17.8 µM) |
| Conditions | TR-FRET assay for JAK2 inhibition; unspecified cellular assay for VEGFR-2 |
Why This Matters
This 10 nM IC50 against JAK2 provides a validated, high-potency benchmark for selecting this specific compound over other phthalazine derivatives for kinase-focused projects.
- [1] BindingDB. (n.d.). BDBM50426739 CHEMBL2322135: Inhibition of JAK2. Retrieved from bindingdb.org. View Source
- [2] RSC Advances. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved from pubs.rsc.org. View Source
